molecular formula C21H28N4O3 B11113197 4-cyclopentyl-2-methyl-5-[1-(2-phenoxyacetyl)-4-piperidyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

4-cyclopentyl-2-methyl-5-[1-(2-phenoxyacetyl)-4-piperidyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11113197
M. Wt: 384.5 g/mol
InChI Key: JQFSLMKRTAHXEQ-UHFFFAOYSA-N
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Description

4-cyclopentyl-2-methyl-5-[1-(2-phenoxyacetyl)-4-piperidyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that belongs to the class of triazolones This compound is characterized by its unique structure, which includes a cyclopentyl ring, a piperidyl group, and a phenoxyacetyl moiety

Preparation Methods

The synthesis of 4-cyclopentyl-2-methyl-5-[1-(2-phenoxyacetyl)-4-piperidyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps. The process begins with the preparation of the cyclopentyl and piperidyl intermediates, followed by their coupling with the phenoxyacetyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-cyclopentyl-2-methyl-5-[1-(2-phenoxyacetyl)-4-piperidyl]-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-cyclopentyl-2-methyl-5-[1-(2-phenoxyacetyl)-4-piperidyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-cyclopentyl-2-methyl-5-[1-(2-phenoxyacetyl)-4-piperidyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4-cyclopentyl-2-methyl-5-[1-(2-phenoxyacetyl)-4-piperidyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can be compared with other similar compounds, such as:

    4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol: This compound shares a similar triazole core but differs in its substituents, leading to different chemical and biological properties.

    8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: Another compound with a cyclopentyl group, but with a different overall structure and applications.

Properties

Molecular Formula

C21H28N4O3

Molecular Weight

384.5 g/mol

IUPAC Name

4-cyclopentyl-2-methyl-5-[1-(2-phenoxyacetyl)piperidin-4-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C21H28N4O3/c1-23-21(27)25(17-7-5-6-8-17)20(22-23)16-11-13-24(14-12-16)19(26)15-28-18-9-3-2-4-10-18/h2-4,9-10,16-17H,5-8,11-15H2,1H3

InChI Key

JQFSLMKRTAHXEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)COC3=CC=CC=C3)C4CCCC4

Origin of Product

United States

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